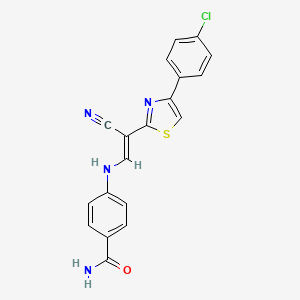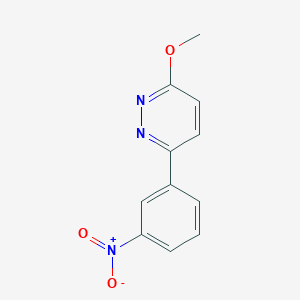
3-Methoxy-6-(3-nitrophenyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-6-(3-nitrophenyl)pyridazine is a heterocyclic aromatic compound that belongs to the pyridazine family Pyridazines are six-membered rings containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-(3-nitrophenyl)pyridazine typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using methoxyacetyl chloride under basic conditions to yield the desired pyridazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Methoxy-6-(3-nitrophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon (Pd/C).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas over Pd/C.
Reduction: Hydrogen gas over Pd/C.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Reduction: 3-Methoxy-6-(3-aminophenyl)pyridazine.
Substitution: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.
科学研究应用
3-Methoxy-6-(3-nitrophenyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-Methoxy-6-(3-nitrophenyl)pyridazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and methoxy groups. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
Pyridazine: The parent compound, which lacks the methoxy and nitrophenyl substituents.
3-Methoxy-6-phenylpyridazine: Similar structure but without the nitro group.
6-(3-Nitrophenyl)pyridazine: Similar structure but without the methoxy group.
Uniqueness
3-Methoxy-6-(3-nitrophenyl)pyridazine is unique due to the presence of both methoxy and nitrophenyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
属性
IUPAC Name |
3-methoxy-6-(3-nitrophenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-17-11-6-5-10(12-13-11)8-3-2-4-9(7-8)14(15)16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDASWBVVCLSJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
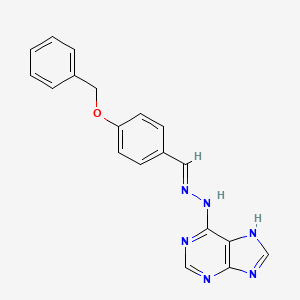
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/new.no-structure.jpg)
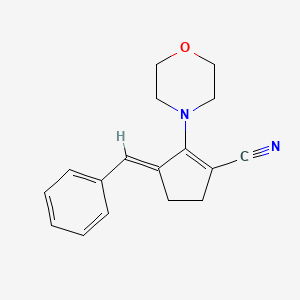
![3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2949872.png)
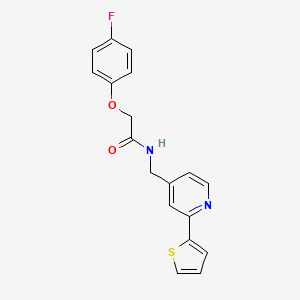
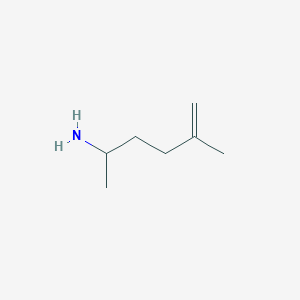
![2-[(4-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949875.png)
![1-(4-ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949876.png)
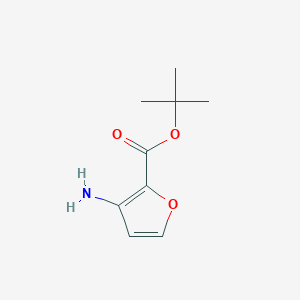
![5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2949879.png)
![Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate](/img/structure/B2949880.png)

![Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2949888.png)
